Home > Products > Screening Compounds P45658 > NSI-189 phosphate
NSI-189 phosphate - 1270138-41-4

NSI-189 phosphate

Catalog Number: EVT-253902
CAS Number: 1270138-41-4
Molecular Formula: C22H33N4O5P
Molecular Weight: 464.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
NSI-189 phosphate is a stimulator of neurogenesis of human hippocampus-derived neural stem cells in vitro and in vivo. Raw NSI-189 Phosphate powder is also thought to be a promising treatment for other condition including post-traumatic stress disorder (PTSD), Alzheimer’s disease and age-related cognitive problems. The mechanism of NSI-189 action is explained by its ability to stimulate the generation of new neurons in the hippocampus, however the exact target molecule is still unknown. The drug form of NSI-189 is being tested in phase II of clinical trials in patients suffering from major depressive disorder.
Overview

NSI-189 phosphate is a novel neurogenic compound under investigation primarily for its potential therapeutic effects in treating major depressive disorder. This compound is classified as a small molecule and has been identified to possess multiple pharmacological properties, including antidepressant, procognitive, and neuroprotective effects. It is derived from systematic screening of chemical libraries aimed at enhancing neurogenesis, particularly in the hippocampus, which is crucial for mood regulation and cognitive function.

Source

NSI-189 phosphate was developed by Neuralstem, Inc., and has undergone several clinical trials to assess its efficacy and safety in humans. The compound's development is part of a broader effort to find effective treatments for psychiatric disorders that are not solely reliant on traditional monoamine reuptake inhibition pathways.

Classification

NSI-189 phosphate falls under several classifications:

  • Antidepressants
  • Neuroprotectants
  • Nootropics
  • Piperazines
  • Pyridines
Synthesis Analysis

Methods

The synthesis of NSI-189 phosphate involves the combination of various chemical entities to create a compound that can stimulate neurogenesis. The precise synthetic route has not been extensively detailed in public literature, but it typically involves:

  1. Formation of the benzylpiperazine core: This step likely includes the reaction of piperazine derivatives with benzyl halides.
  2. Attachment of the pyridine moiety: This may involve coupling reactions to introduce the pyridine structure, which is essential for the compound's biological activity.
  3. Phosphorylation: The final step involves introducing phosphoric acid to form the phosphate salt, enhancing solubility and bioavailability.

Technical details regarding the exact reagents and conditions used in these steps remain proprietary or unpublished.

Molecular Structure Analysis

Structure

The molecular formula for NSI-189 phosphate is C22H33N4O5PC_{22}H_{33}N_{4}O_{5}P with an average molecular weight of approximately 464.50 g/mol. The structural representation includes:

  • A benzylpiperazine component
  • A pyridine ring with an amine substitution
  • A phosphoric acid moiety

Data

The InChI key for NSI-189 phosphate is LWHMGALTTIYPJU-UHFFFAOYSA-N, and its CAS number is 1270138-41-4. The compound exhibits a complex three-dimensional structure that facilitates its interaction with biological targets.

Chemical Reactions Analysis

Reactions

NSI-189 phosphate undergoes various chemical reactions that are critical for its biological activity:

Technical details about these reactions are often derived from pharmacokinetic studies conducted during clinical trials.

Mechanism of Action

Process

NSI-189 phosphate functions primarily as a neurogenic agent, promoting the growth of new neurons in the hippocampus. Its mechanism is distinct from traditional antidepressants as it does not primarily act on serotonin or norepinephrine pathways. Instead, it appears to stimulate neurogenesis through:

  • Modulation of neurotrophic factors
  • Enhancement of synaptic plasticity
  • Activation of intracellular signaling pathways associated with neuronal survival and growth

Data from clinical trials indicate that NSI-189 may improve hippocampal volume and cognitive function in patients with major depressive disorder.

Physical and Chemical Properties Analysis

Physical Properties

Key physical properties include:

  • Solubility: Approximately 0.129 mg/mL in water.
  • LogP: Values range between 3.38 and 3.95, indicating moderate lipophilicity.

Chemical Properties

Chemical properties relevant to NSI-189 phosphate include:

  • pKa Values: Strongest acidic pKa is approximately 18.9, while the strongest basic pKa is around 6.76.
  • Hydrogen Bonding: It has four hydrogen bond acceptors and one donor.

These properties contribute to its bioavailability and interaction with biological systems.

Applications

Scientific Uses

NSI-189 phosphate has shown promise in several areas:

  1. Major Depressive Disorder: Clinical trials have demonstrated its potential as an effective treatment option for patients with recurrent major depressive disorder.
  2. Cognitive Disorders: Preliminary studies suggest benefits in cognitive function, making it a candidate for conditions like Alzheimer's disease or other neurodegenerative disorders.
  3. Neuroprotection: Its ability to enhance neurogenesis positions it as a potential therapeutic agent for brain injuries and vascular disorders.

Research continues to explore its applications across various psychiatric conditions, emphasizing its unique mechanism of action compared to conventional therapies.

Pharmacological Mechanisms of Action

Neurogenic Properties and Hippocampal Neurogenesis Stimulation

NSI-189 phosphate (chemically designated as (4-benzylpiperazin-1-yl)-[2-(3-methylbutylamino)pyridin-3-yl]methanone) demonstrates pro-neurogenic activity concentrated specifically within the hippocampal dentate gyrus and subventricular zone—regions known for postnatal neurogenesis. Preclinical studies reveal that chronic administration (28 days) in mice induces a dose-dependent hippocampal volume expansion, with approximately 36% and 66% increases observed at 10 mg/kg and 30 mg/kg doses, respectively [4]. This volumetric change is morphologically confined to the dentate gyrus, suggesting targeted neurogenesis rather than generalized brain growth [1] [4].

The compound’s neurogenic effects translate to functional recovery in neurological injury models. In rats subjected to middle cerebral artery occlusion (MCAo), 12-week NSI-189 treatment initiated at 6 hours post-stroke significantly enhanced neurite outgrowth (measured via MAP2 immunoreactivity) and improved motor/neurological deficits. Histopathological analyses confirmed amplified neurogenesis in the hippocampus and cortical regions, indicating active brain remodeling [1]. Notably, NSI-189’s neurogenic effects exhibit a bell-shaped dose-response curve, with reduced efficacy at higher doses (e.g., 100 mg/kg) [4].

Table 1: Neurogenic Effects of NSI-189 in Preclinical Models

Model SystemKey FindingsMolecular MarkersReference
Healthy mice36–66% hippocampal volume increase (dose-dependent)Ki67+, DCX+ cells [4]
Ischemic stroke (rats)Enhanced neurite outgrowth; functional recovery at 24 weeks post-stroke↑MAP2, ↑Ki67 [1]
Oxygen-glucose deprivation (in vitro)Attenuated neuronal death; increased neurogenesis↑BDNF, ↑SCF [1]

Synaptoplastic and Neurotrophic Activity in Preclinical Models

Beyond neurogenesis, NSI-189 promotes synaptogenesis and neuritogenesis in damaged neural circuits. In oxygen-glucose deprivation/reperfusion (OGD/R) models—simulating ischemic stroke—treatment significantly reduced hippocampal cell death and increased expression of microtubule-associated protein 2 (MAP2), a key indicator of dendritic arborization and synaptic plasticity [1]. These effects correlate with functional neurological recovery, suggesting NSI-189 enhances structural repair.

NSI-189’s neurotrophic activity extends to modulating neuroinflammatory cascades. Although not a direct growth factor, it amplifies endogenous repair mechanisms by upregulating neurotrophins and reducing apoptosis in hippocampal neurons. This positions NSI-189 as a synaptoplastic enhancer capable of remodeling neural networks after injury [1] [4].

Monoamine-Independent Pathways in Antidepressant Efficacy

Unlike conventional antidepressants (e.g., SSRIs/SNRIs), NSI-189 exerts antidepressant-like effects without interacting with monoamine transporters or receptors. Comprehensive screening against 52 neurotransmitter receptors (including serotonin, dopamine, and norepinephrine receptors) and 900 kinases revealed no binding affinity [4]. This independence from monoaminergic pathways suggests a fundamentally distinct mechanism centered on hippocampal circuitry restoration.

Clinically, this translates to improvements in cognitive domains typically resistant to monoamine-based antidepressants. Phase 2 trials in major depressive disorder (MDD) patients demonstrated significant improvements in objective cognitive measures (e.g., memory, executive function via CogScreen) and patient-reported cognitive/physical functioning (CPFQ), despite mixed results on primary mood endpoints [6]. This dissociation implies that hippocampal neurogenesis/synaptogenesis may preferentially ameliorate cognitive symptoms of depression [2] [4].

Table 2: Cognitive Improvements in MDD Clinical Trials Independent of Monoamine Pathways

Assessment ToolDomain ImprovedEffect Size (Cohen’s d)p-value
CogScreenMemory (SDCDRACC)1.120.002
CogScreenWorking memory0.810.020
CPFQ (self-report)Cognitive/physical functioning−0.28 to −0.470.03
SDQ (self-report)Depressive symptoms + cognition−0.11 to −0.640.04

Modulation of Brain-Derived Neurotrophic Factor (BDNF) Signaling

NSI-189 indirectly modulates the BDNF-TrkB signaling cascade, a critical pathway for neuronal survival and plasticity. Preclinical studies confirm that NSI-189 upregulates BDNF expression in hippocampal neurons following OGD/R injury [1]. Antibody-mediated neutralization of BDNF partially reverses NSI-189’s neuroprotective effects, confirming BDNF as a key downstream mediator [4].

In depression models, NSI-189 counteracts hippocampal atrophy—a hallmark of chronic stress and MDD linked to reduced BDNF. Though phase 1 trials in MDD patients showed no significant hippocampal volume changes via MRI, this may reflect dose limitations (≤150 mg/day) or shorter treatment duration (4 weeks) compared to rodent studies [4] [5]. Nevertheless, pro-cognitive effects in trials suggest functional BDNF pathway engagement despite absent volumetric changes [5].

Role of Stem Cell Factor (SCF) and Vascular Endothelial Growth Factor (VEGF) Upregulation

NSI-189 robustly upregulates stem cell factor (SCF) and, to a lesser extent, vascular endothelial growth factor (VEGF) and glial-derived neurotrophic factor (GDNF) in vitro [1] [4]. SCF—a cytokine critical for hematopoietic stem cell survival—also promotes neural progenitor proliferation and differentiation. Antibody blockade of SCF diminishes NSI-189’s neurogenic effects, underscoring its role in hippocampal repair [4].

The compound’s dual enhancement of BDNF and SCF creates a synergistic neurotrophic milieu. In stroke models, this combination correlates with increased Ki67+ (proliferation marker) and MAP2+ cells, suggesting SCF augments BDNF-driven neurogenesis and neurite outgrowth [1]. VEGF upregulation remains modest, implying a secondary role in angiogenesis rather than primary neurogenesis.

Unresolved Molecular Targets and Receptor Interaction Hypotheses

Despite extensive profiling, NSI-189’s primary molecular target(s) remain unidentified. Screening against conventional CNS targets (e.g., GPCRs, ion channels, kinases) yielded negative results, suggesting a novel mechanism [4]. Hypotheses include:

  • Transcriptional regulation: Modulation of neurogenic gene networks (e.g., NeuroD1, Prox1) via undiscovered transcription factors.
  • Mitochondrial energetics: Enhanced ATP production in neural progenitors, given effects in metabolic impairment models (e.g., diabetes, stroke).
  • Epigenetic modulation: Alteration of histone acetylation/methylation patterns governing BDNF/SCF expression.

The bell-shaped dose-response curve (efficacy loss at 100 mg/kg) further complicates target deconvolution, suggesting potential receptor desensitization or off-target effects at high concentrations [4]. Ongoing research aims to identify binding partners via chemical proteomics.

Table 3: Unresolved Mechanistic Questions and Research Hypotheses

Unresolved QuestionCurrent HypothesisResearch Gap
Primary molecular targetNovel kinase or epigenetic regulatorLack of binding in 900-kinase screen
Region-specificity (dentate gyrus)Localized expression of target or cofactorsNo regional pharmacokinetic differences
Bell-shaped dose responseReceptor desensitization or compensatory pathwaysInadequate target engagement biomarkers

Compound Synonyms Mentioned:

SynonymContext of Use
NSI-189Primary literature & pharmacology
ALTO-100Clinical development (current phase)
NSI-189 phosphateChemical entity in formulations
Benzylpiperazine-aminopyridineChemical class designation

Properties

CAS Number

1270138-41-4

Product Name

NSI-189 phosphate

IUPAC Name

(4-benzylpiperazin-1-yl)-[2-(3-methylbutylamino)pyridin-3-yl]methanone;phosphoric acid

Molecular Formula

C22H33N4O5P

Molecular Weight

464.5 g/mol

InChI

InChI=1S/C22H30N4O.H3O4P/c1-18(2)10-12-24-21-20(9-6-11-23-21)22(27)26-15-13-25(14-16-26)17-19-7-4-3-5-8-19;1-5(2,3)4/h3-9,11,18H,10,12-17H2,1-2H3,(H,23,24);(H3,1,2,3,4)

InChI Key

LWHMGALTTIYPJU-UHFFFAOYSA-N

SMILES

CC(C)CCNC1=C(C=CC=N1)C(=O)N2CCN(CC2)CC3=CC=CC=C3.OP(=O)(O)O

Synonyms

(4-benzylpiperazin-1-yl)-(2-(3-methylbutylamino)pyridin-3-yl)methanone; NSI-189; NSI-189 phosphate

Canonical SMILES

CC(C)CCNC1=C(C=CC=N1)C(=O)N2CCN(CC2)CC3=CC=CC=C3.OP(=O)(O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.